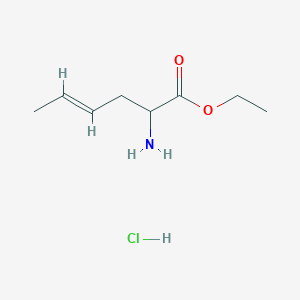

Ethyl (E)-2-aminohex-4-enoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (E)-2-aminohex-4-enoate;hydrochloride is a compound that includes an ethyl group and a hydrochloride group. Ethyl groups are derived from ethane and have the molecular formula -CH2CH3 . Hydrochloride refers to a type of salt resulting from the reaction of hydrochloric acid with an organic base . The (E)-2-aminohex-4-enoate part suggests the presence of an alkene with the E configuration .

Synthesis Analysis

While specific synthesis methods for this compound were not found, esterification is a common method for synthesizing similar compounds . This process involves the reaction of a carboxylic acid and an alcohol, which combine and lose a molecule of water in the process .

Applications De Recherche Scientifique

Molecular Interactions and Crystal Packing

Research has identified unique molecular interactions and crystal packing mechanisms in compounds related to Ethyl (E)-2-aminohex-4-enoate hydrochloride. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits rare N⋯π interactions alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure. Similarly, the incorporation of O⋯π types of interactions in the crystal packing of related compounds has been noted, emphasizing the diversity of non-covalent interactions beyond traditional hydrogen bonding (Zhang, Wu, & Zhang, 2011).

Synthesis and Enantioselectivity

The hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has been explored, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process, sensitive to reaction temperature, highlights the potential for sequential hydrogenation of CO and CC bonds in producing high-purity derivatives (Meng, Zhu, & Zhang, 2008).

Optical Properties and Applications

Derivatives synthesized from ethyl-4-amino benzoate, such as Schiff base compounds, exhibit significant nonlinear optical properties. These findings are crucial for applications in optical limiting, where compounds like Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate show promising potential as optical limiters due to their nonlinear refractive index and optical limiting thresholds. Such properties suggest their applicability in developing new optical materials (Abdullmajed et al., 2021).

Chemical Synthesis and Reactivity

Studies have demonstrated the regio- and stereospecific cycloaddition of ethyl (E)-4,4,4-trifluorobut-2-enoate with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines. Such reactions are pivotal for the efficient production of substituted pyrrolidines, showcasing the versatility of Ethyl (E)-2-aminohex-4-enoate hydrochloride derivatives in synthetic chemistry (Bonnet-Delpon, Chennoufi, & Rock, 2010).

Safety and Environmental Impact

In the context of safety and environmental impact, ethyl (E)hex-3-enoate has been extensively evaluated across various endpoints including genotoxicity, repeated dose toxicity, and environmental safety. The assessments confirm its non-genotoxic nature and establish its safety for use under specified conditions, contributing to the broader understanding of the environmental and health impacts of such chemical entities (Api et al., 2020).

Propriétés

IUPAC Name |

ethyl (E)-2-aminohex-4-enoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-5-6-7(9)8(10)11-4-2;/h3,5,7H,4,6,9H2,1-2H3;1H/b5-3+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBJYIKGGKQPIJ-WGCWOXMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=CC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C/C=C/C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2625864.png)

![2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2625866.png)

![3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625867.png)

![N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2625870.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)

![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)

![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)